molecular formula C6HBr2F3 B090926 1,2-Dibromo-3,4,5-trifluorobenzene CAS No. 17299-94-4

1,2-Dibromo-3,4,5-trifluorobenzene

Cat. No.: B090926
CAS No.: 17299-94-4
M. Wt: 289.87 g/mol
InChI Key: NTYZYDKXGZFYGE-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4,5-trifluorobenzene is a halogenated aromatic compound with the molecular formula C6HBr2F3 and a molecular weight of 289.88 g/mol . This compound is characterized by the presence of two bromine atoms and three fluorine atoms attached to a benzene ring, making it a highly substituted derivative of benzene. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,2-Dibromo-3,4,5-trifluorobenzene can be achieved through various methods. One common synthetic route involves the bromination of 3,4,5-trifluorobenzene using bromine in the presence of a catalyst such as iron powder . The reaction is typically carried out under controlled conditions to ensure the selective substitution of hydrogen atoms by bromine atoms at the 1 and 2 positions on the benzene ring. Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1,2-Dibromo-3,4,5-trifluorobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1,2-Dibromo-3,4,5-trifluorobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3,4,5-trifluorobenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to form strong non-covalent interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity and signal transduction pathways, making the compound valuable in biochemical research .

Comparison with Similar Compounds

1,2-Dibromo-3,4,5-trifluorobenzene can be compared with other halogenated benzene derivatives such as:

The unique combination of bromine and fluorine atoms in this compound imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2-dibromo-3,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYZYDKXGZFYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378821
Record name 1,2-dibromo-3,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17299-94-4
Record name 1,2-dibromo-3,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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